1H NMR and 13C NMR spectral data for (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
1H NMR and 13C NMR spectral data for (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, a substituted bicyclic heteroalkene of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively reported in publicly accessible literature, this document leverages established NMR principles and spectral data from analogous structures to forecast the chemical shifts, coupling constants, and multiplicities. The aim is to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and related compounds. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and a workflow for its analysis.
Introduction and Molecular Structure
(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole possesses a cis-fused ring system, comprising a cyclohexene ring fused to a pyrrolidine ring. The presence of a stereodefined structure, a secondary amine, an olefinic bond, and a methyl substituent gives rise to a complex and informative NMR spectrum. Understanding the expected spectral features is crucial for confirming its synthesis and for any further structural modifications.
For clarity in the following spectral analysis, the atoms of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole are numbered as shown below:
(Note: This is a placeholder for the chemical structure with numbering. In a real document, a chemical drawing program would be used to generate this image.)
The (3aS,7aR) designation defines the relative stereochemistry at the bridgehead carbons, indicating that the hydrogens on these carbons (H-3a and H-7a) are on the same face of the ring system.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is expected to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by factors such as the electronegativity of the adjacent nitrogen atom, the anisotropy of the C=C double bond, and the spatial arrangement of the protons.[1]
Key Predicted Features of the ¹H NMR Spectrum:
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Olefinic Proton (H-6): A single olefinic proton is expected to appear as a broad singlet or a finely split multiplet in the range of δ 5.3-5.6 ppm. Its chemical shift is influenced by the adjacent methyl group.
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Protons adjacent to Nitrogen (H-1, H-3): The methylene protons on the pyrrolidine ring (H-1 and H-3) are diastereotopic and will appear as distinct multiplets. Due to the direct attachment to the nitrogen, these protons are deshielded and are predicted to resonate in the region of δ 2.5-3.5 ppm.[2]
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Bridgehead Protons (H-3a, H-7a): These protons are in a saturated environment and their chemical shifts are influenced by the ring fusion and the neighboring nitrogen and double bond. They are expected to appear as complex multiplets around δ 2.0-2.8 ppm.
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Allylic Protons (H-4, H-7): The allylic protons are adjacent to the double bond and will be deshielded. They are expected to resonate in the range of δ 2.0-2.5 ppm.
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Methyl Protons (CH₃ at C-5): The methyl group attached to the double bond is expected to produce a singlet or a narrow doublet (due to potential allylic coupling) in the upfield region, around δ 1.6-1.8 ppm.
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NH Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically ranging from δ 1.0-4.0 ppm. This signal will disappear upon D₂O exchange.[2]
Table 1: Predicted ¹H NMR Spectral Data for (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~ 2.8 - 3.2 | m | - |
| H-3 | ~ 2.6 - 3.0 | m | - |
| H-3a | ~ 2.2 - 2.6 | m | - |
| H-4 | ~ 2.1 - 2.5 | m | - |
| H-6 | ~ 5.4 | br s | - |
| H-7 | ~ 2.0 - 2.4 | m | - |
| H-7a | ~ 2.4 - 2.8 | m | - |
| 5-CH₃ | ~ 1.7 | s | - |
| NH | ~ 1.0 - 4.0 | br s | - |
(Disclaimer: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.)
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
Key Predicted Features of the ¹³C NMR Spectrum:
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Olefinic Carbons (C-5, C-6): The two sp² hybridized carbons of the double bond are expected to resonate in the downfield region typical for alkenes. The methyl-substituted carbon (C-5) will be further downfield than the unsubstituted carbon (C-6). Predicted shifts are around δ 130-140 ppm for C-5 and δ 120-130 ppm for C-6.[3]
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Carbons adjacent to Nitrogen (C-1, C-3): These carbons are deshielded due to the electronegativity of the nitrogen atom and are expected to appear in the range of δ 45-55 ppm.[2]
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Bridgehead Carbons (C-3a, C-7a): These sp³ carbons are part of the ring fusion and are expected to have chemical shifts in the range of δ 35-45 ppm.
-
Saturated Ring Carbons (C-4, C-7): These allylic carbons will have shifts in the range of δ 25-35 ppm.
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Methyl Carbon (5-CH₃): The methyl carbon is expected to have a characteristic upfield chemical shift, likely in the range of δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 50 |
| C-3 | ~ 48 |
| C-3a | ~ 40 |
| C-4 | ~ 30 |
| C-5 | ~ 135 |
| C-6 | ~ 125 |
| C-7 | ~ 28 |
| C-7a | ~ 42 |
| 5-CH₃ | ~ 22 |
(Disclaimer: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.)
Experimental Protocols
To obtain high-quality NMR spectra for the structural confirmation of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, the following experimental procedure is recommended.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.
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Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
NMR Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Employ a standard pulse sequence (e.g., zg30).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify ¹H-¹H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Data Processing
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Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of the resulting spectra.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.
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Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak or TMS.
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for NMR-based structural elucidation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
